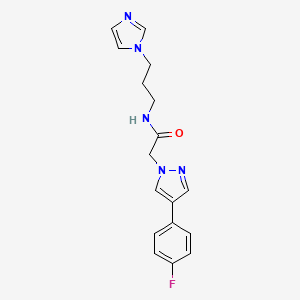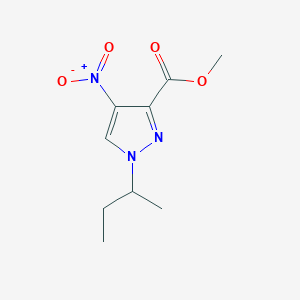
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. This compound has gained significant attention due to its potential as a cancer therapeutic agent.
Mécanisme D'action
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide binds to the ATP-binding site of oncogenic RTKs, preventing their activation and downstream signaling. This leads to the inhibition of cell growth, induction of apoptosis, and sensitization of cancer cells to therapy. N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to have a high selectivity for oncogenic RTKs over non-oncogenic RTKs, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. In addition to its anticancer effects, N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide in lab experiments is its high selectivity for oncogenic RTKs, which allows for the specific targeting of cancer cells. Another advantage is its favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one limitation is the lack of data on the long-term safety and efficacy of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide in humans.
Orientations Futures
For N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide include further preclinical and clinical studies to evaluate its safety and efficacy in humans. It may also be useful to investigate the potential of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide in combination with other cancer therapies, such as radiation therapy and chemotherapy. Additionally, the development of more potent and selective RTK inhibitors based on the structure of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide may lead to the discovery of new cancer therapeutic agents.
Méthodes De Synthèse
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is synthesized through a multistep process that involves the coupling of 4-(4-fluorophenyl)-1H-pyrazole-1-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine, followed by the addition of acetic anhydride to yield the final product. This method has been optimized to produce high yields of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide with high purity.
Applications De Recherche Scientifique
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been extensively studied in preclinical and clinical research for its potential as a cancer therapeutic agent. It has been shown to selectively inhibit the activity of oncogenic RTKs, including EGFR, HER2, and MET, which are commonly overexpressed in various cancer types. N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c18-16-4-2-14(3-5-16)15-10-21-23(11-15)12-17(24)20-6-1-8-22-9-7-19-13-22/h2-5,7,9-11,13H,1,6,8,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBHHTKMWGLZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCCCN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine](/img/structure/B2910393.png)
![Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2910395.png)
![5,6-Difluorobenzo[d]thiazol-2-amine](/img/structure/B2910396.png)
![methyl 4-cyclopropyl-7-fluoro-6-(3-methylpiperidin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2910399.png)

![2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2910401.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2910408.png)


![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)
![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2910413.png)

![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)